4-Bromo-3-fluoro-5-methylthiophenol
Description
4-Bromo-3-fluoro-5-methylthiophenol (CAS: Not provided in evidence) is a substituted thiophenol derivative featuring bromine (Br), fluorine (F), and a methyl (CH₃) group on a benzene ring. Thiophenols (aromatic thiols) are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to act as nucleophiles or ligands. The specific substitution pattern of bromo, fluoro, and methyl groups in this compound likely influences its electronic properties, steric effects, and applications in cross-coupling reactions or polymer chemistry.
Properties
Molecular Formula |
C7H6BrFS |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 |
InChI Key |
ASMGIYYZZFVVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-5-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. One common approach is:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Thiol Introduction: Introduction of the thiol group using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 4-bromo-3-fluoro-5-methylbenzenethiol may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-methylbenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Disulfides: Formed from oxidation of the thiol group.
Sulfonic Acids: Formed from further oxidation.
Substituted Benzenes: Formed from nucleophilic aromatic substitution.
Scientific Research Applications
4-Bromo-3-fluoro-5-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-5-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Brominated Phenolic Derivatives
The evidence lists several bromo-trifluoromethylphenol isomers (e.g., [402-05-1], [2844-05-5], [50824-04-9], [1121585-15-6]) with similarities ranging from 0.91–0.94 to the target compound’s hypothetical structure. Key differences include:
- Functional Groups: The analogs contain trifluoromethyl (-CF₃) and hydroxyl (-OH) groups, whereas 4-bromo-3-fluoro-5-methylthiophenol has a thiol (-SH) group and methyl substituent.
- Reactivity: Thiophenols are more nucleophilic than phenols due to the weaker S–H bond compared to O–H, enabling faster participation in reactions like SNAr (substitution) or metal coordination.
- Electronic Effects: The electron-withdrawing trifluoromethyl group in the analogs enhances acidity (pKa ~5–7 for phenolic -OH), while the thiol group in the target compound is less acidic (pKa ~6–8 for aromatic thiols).
Triazole-Thiol Derivatives
describes 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 828291-81-2), a triazole-thiol with a bromophenoxy moiety. Comparisons include:
- Structural Complexity : The triazole ring introduces additional hydrogen-bonding and π-stacking capabilities, making it suitable for pharmaceutical applications (e.g., enzyme inhibition).
- Substitution Position: The bromine in this compound is at the 2-position of the phenoxy group, whereas the target compound’s bromine is at the 4-position of the thiophenol ring. This positional difference affects steric interactions and regioselectivity in reactions.
Key Research Findings and Data Tables
Table 1: Physical and Chemical Properties of Selected Analogs
Table 2: Reactivity Comparison
Limitations and Recommendations
The absence of direct data on this compound in the evidence limits precise comparisons. Future work should prioritize experimental studies or computational modeling (e.g., DFT calculations) to predict its properties. For authoritative data, consult databases like PubChem, Reaxys, or SciFinder.
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